Picropodophyllin

Description

Structure

3D Structure

Properties

IUPAC Name |

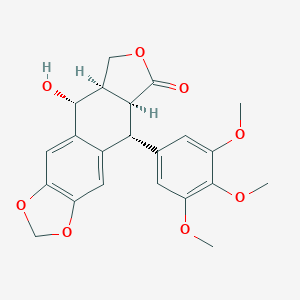

(5R,5aR,8aS,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGVMLPVUAXIQN-HAEOHBJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197245 | |

| Record name | Picropodophyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-47-4 | |

| Record name | Picropodophyllin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picropodophyllin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picropodophyllin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12802 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Picropodophyllin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Picropodophyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5R,5aS,8aR,9R)-5,8,8a,9-Tetrahydro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICROPODOPHYLLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F35AOI227 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Picropodophyllin from Podophyllotoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picropodophyllin, a stereoisomer of the naturally occurring lignan podophyllotoxin, has garnered significant interest in the scientific community for its potent and selective inhibition of the insulin-like growth factor-1 receptor (IGF-1R), a key target in cancer therapy. Unlike its diastereomer, podophyllotoxin, which is a well-known microtubule-destabilizing agent, this compound exhibits a distinct mechanism of action, primarily centered on the modulation of critical cell signaling pathways. This technical guide provides a comprehensive overview of the synthesis of this compound from its readily available precursor, podophyllotoxin, through a base-catalyzed epimerization. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and relevant signaling pathways are presented to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

Podophyllotoxin, extracted from the roots and rhizomes of Podophyllum species, is a potent antimitotic agent. Its epimer, this compound, differs in the stereochemistry at the C-2 position of the lactone ring, leading to a significant shift in its biological activity. While podophyllotoxin's cytotoxicity is attributed to its interaction with tubulin, this compound acts as a selective inhibitor of IGF-1R, a receptor tyrosine kinase often overexpressed in various cancers.[1] The inhibition of IGF-1R by this compound disrupts downstream signaling cascades, including the PI3K/Akt and Ras/MAPK pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[2][3] This targeted mechanism of action makes this compound a promising candidate for cancer therapy with a potentially favorable side-effect profile.

The conversion of podophyllotoxin to its more thermodynamically stable epimer, this compound, is a straightforward process achieved through base-catalyzed epimerization. This guide details the experimental procedures for this synthesis, providing researchers with the necessary information to produce this compound for further investigation.

Synthesis of this compound from Podophyllotoxin: A Base-Catalyzed Epimerization

The key transformation in the synthesis of this compound from podophyllotoxin is the epimerization at the C-2 position. This reaction is readily achieved under basic conditions, which facilitate the formation of an enolate intermediate, allowing for the inversion of the stereocenter.

Experimental Protocol

This protocol is adapted from established methods for the epimerization of podophyllotoxin.

Materials:

-

Podophyllotoxin

-

Methanol (anhydrous)

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), 2 N

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve podophyllotoxin in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: To the stirred solution, add a solution of 5% potassium hydroxide in methanol.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes. The progress of the epimerization can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Neutralization: After completion of the reaction, neutralize the mixture by adding 2 N hydrochloric acid until a pH of approximately 3 is reached.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with ethyl acetate.

-

Washing: Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine).

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the base-catalyzed epimerization of podophyllotoxin to this compound.

| Parameter | Value | Reference |

| Starting Material | Podophyllotoxin | N/A |

| Reagents | Methanolic Potassium Hydroxide | [4] |

| Reaction Time | 30 minutes | [4] |

| Reaction Temperature | Room Temperature | [4] |

| Yield | High (often near quantitative) | General observation |

| Purification Method | Column Chromatography | General practice |

Visualizing the Process and Mechanism

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound from podophyllotoxin.

Caption: Workflow for the synthesis of this compound.

Signaling Pathways Affected by this compound

This compound exerts its primary anticancer effects by inhibiting the Insulin-like Growth Factor-1 Receptor (IGF-1R). This inhibition blocks downstream signaling through two major pathways: the PI3K/Akt pathway and the Ras/MAPK (ERK) pathway. The disruption of these pathways ultimately leads to apoptosis and cell cycle arrest in cancer cells.

Caption: this compound's inhibition of IGF-1R signaling.

Conclusion

The synthesis of this compound from podophyllotoxin is an efficient and straightforward process, primarily involving a base-catalyzed epimerization. This conversion unlocks access to a compound with a distinct and therapeutically relevant mechanism of action. By selectively inhibiting the IGF-1R signaling pathway, this compound presents a promising avenue for the development of targeted cancer therapies. This guide provides the essential technical details to empower researchers to synthesize and further investigate the potential of this intriguing molecule in the field of oncology and drug discovery.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Picropodophyllin: A Comprehensive Technical Guide to its Chemical Structure, Stereoisomerism, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picropodophyllin, a key epimer of podophyllotoxin, has garnered significant attention in oncological research for its potent and selective inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R). This technical guide provides an in-depth exploration of the chemical structure and stereoisomerism of this compound, alongside detailed experimental protocols for its characterization and biological evaluation. The document elucidates the critical stereochemical features that differentiate it from its diastereomers and govern its biological activity. Furthermore, it details the IGF-1R signaling pathway, a primary target of this compound, and presents methodologies to assess its inhibitory effects on cancer cell proliferation, survival, and migration. This guide is intended to be a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Chemical Structure and Stereoisomerism

This compound is a naturally occurring lignan with the molecular formula C₂₂H₂₂O₈ and a molecular weight of 414.41 g/mol .[1][2] Its systematic IUPAC name is (5R,5aR,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[3]benzofuro[5,6-f][1][4]benzodioxol-8-one.

The core of the this compound structure is a tetracyclic system, which features a fused furanone and a dioxole ring attached to a central hydroaromatic ring system. A key feature of its structure is the trimethoxyphenyl group, which plays a crucial role in its biological activity.

Stereoisomerism

This compound possesses four contiguous chiral centers, leading to a number of possible stereoisomers. It is a diastereomer of the well-known anticancer agent, podophyllotoxin. The primary stereochemical distinction between this compound and podophyllotoxin lies in the configuration at the C-2 carbon, which results in a cis-fused γ-lactone ring in this compound, in contrast to the trans-fused lactone ring found in podophyllotoxin. This seemingly subtle difference in stereochemistry has a profound impact on their biological activities, with this compound exhibiting potent and selective IGF-1R inhibition, while podophyllotoxin is a potent microtubule-destabilizing agent.

The absolute configuration of this compound has been established as (5R, 5aS, 8aR, 9R). The stereochemical relationship between this compound and podophyllotoxin is a critical aspect of its structure-activity relationship.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This data is essential for the identification and characterization of the compound.

| Property | Value |

| Molecular Formula | C₂₂H₂₂O₈ |

| Molecular Weight | 414.41 g/mol |

| IUPAC Name | (5R,5aR,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[3]benzofuro[5,6-f][1][4]benzodioxol-8-one |

| InChI | InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19+,20-/m0/s1 |

| InChIKey | YJGVMLPVUAXIQN-HAEOHBJNSA-N |

| SMILES | COc1cc(cc(c1OC)OC)[C@@H]2c3cc4c(cc3--INVALID-LINK--O)OCO4 |

| CAS Number | 477-47-4 |

Table 1: Physicochemical and Spectroscopic Identifiers for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stereochemical determination and biological evaluation of this compound.

Determination of Absolute Stereochemistry by Single-Crystal X-ray Diffraction

The definitive method for determining the absolute stereochemistry of a chiral molecule like this compound is single-crystal X-ray diffraction.

Protocol:

-

Crystallization: Dissolve high-purity this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents like dichloromethane/hexane). Induce crystallization by slow evaporation of the solvent at room temperature.

-

Crystal Selection and Mounting: Select a single, well-formed crystal of suitable size (typically 0.1-0.3 mm in each dimension) under a microscope. Mount the crystal on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.

-

Data Collection: Mount the crystal on the diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The data is collected as a series of images at different crystal orientations.

-

Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

-

Absolute Configuration Assignment: Determine the absolute configuration by analyzing the anomalous scattering effects in the diffraction data. The Flack parameter should be calculated; a value close to zero for the correct enantiomer confirms the assigned absolute stereochemistry.

Caption: Workflow for the determination of the absolute stereochemistry of this compound.

In Vitro IGF-1R Kinase Assay

This assay measures the ability of this compound to inhibit the tyrosine kinase activity of the IGF-1R.

Protocol:

-

Plate Coating: Coat a 96-well microplate with an antibody specific for the IGF-1R β-subunit overnight at 4°C.

-

Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.

-

Lysate Addition: Add cell lysates containing IGF-1R to the wells.

-

Inhibitor Incubation: Add varying concentrations of this compound to the wells and incubate for 30 minutes at room temperature.

-

Kinase Reaction: Initiate the kinase reaction by adding ATP and a suitable substrate (e.g., a synthetic poly-Glu-Tyr peptide). Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Detection: Stop the reaction and detect the level of substrate phosphorylation using a phosphotyrosine-specific antibody conjugated to an enzyme (e.g., HRP). Add a chromogenic substrate and measure the absorbance using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the IGF-1R kinase activity.

Cell Viability Assay (XTT Assay)

This assay determines the effect of this compound on the viability of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

XTT Reagent Addition: Add the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent, mixed with an electron-coupling reagent (e.g., phenazine methosulfate), to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the XTT to a formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Cell Cycle Analysis

This method is used to investigate the effect of this compound on cell cycle progression.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at a desired concentration for a specific time period.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Biological Activity and Signaling Pathway

This compound is a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and differentiation.[3][4] Overexpression and activation of the IGF-1R signaling pathway are implicated in the development and progression of many types of cancer.

The IGF-1R Signaling Pathway

Upon binding of its ligand, IGF-1 or IGF-2, the IGF-1R undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This activation triggers the recruitment and phosphorylation of downstream signaling molecules, primarily through two major pathways:

-

The PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Activated IGF-1R phosphorylates Insulin Receptor Substrate (IRS) proteins, which then recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K generates PIP3, leading to the activation of AKT, a serine/threonine kinase that promotes cell survival by inhibiting pro-apoptotic proteins and stimulates cell growth and proliferation.

-

The MAPK/ERK Pathway: This pathway is primarily involved in cell proliferation and differentiation. Activated IGF-1R can also activate the Ras/Raf/MEK/ERK cascade, leading to the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2), which in turn regulate the expression of genes involved in cell cycle progression.

This compound exerts its anticancer effects by binding to the ATP-binding pocket of the IGF-1R kinase domain, thereby preventing its autophosphorylation and the subsequent activation of these downstream signaling pathways.

Caption: this compound inhibits the IGF-1R signaling cascade.

In Vitro Efficacy

The inhibitory activity of this compound has been demonstrated in a variety of cancer cell lines. Table 2 summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in different cancer cell types.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| OCM-1 | Uveal Melanoma | < 0.05 |

| OCM-3 | Uveal Melanoma | < 0.05 |

| OCM-8 | Uveal Melanoma | < 0.05 |

| 92-1 | Uveal Melanoma | < 0.05 |

| RH30 | Rhabdomyosarcoma | ~0.1 |

| RD | Rhabdomyosarcoma | ~0.1 |

Table 2: In Vitro Efficacy of this compound in Various Cancer Cell Lines.

Conclusion

This compound stands out as a promising anticancer agent due to its unique stereochemistry and its potent, selective inhibition of the IGF-1R signaling pathway. This technical guide has provided a detailed overview of its chemical structure, stereoisomerism, and methods for its characterization and biological evaluation. The provided experimental protocols and signaling pathway diagrams offer a valuable resource for researchers in the field of oncology and drug development. Further investigation into the clinical efficacy and safety profile of this compound is warranted to fully realize its therapeutic potential.

Caption: A logical workflow for the comprehensive evaluation of this compound.

References

The Discovery of Picropodophyllin as a Selective IGF-1R Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a critical mediator of cell growth, proliferation, and survival, making it a compelling target in oncology. However, its high structural homology with the Insulin Receptor (IR) has posed a significant challenge for the development of selective inhibitors, as cross-inhibition of the IR can lead to severe metabolic side effects. This technical guide details the discovery and characterization of Picropodophyllin (PPP), a cyclolignan that emerged as a potent and highly selective, non-ATP-competitive inhibitor of IGF-1R. We will explore its dual mechanism of action, summarize key quantitative efficacy data, and provide detailed protocols for the seminal experiments that defined its biological activity.

Introduction: The Challenge of Targeting IGF-1R

The IGF-1R signaling pathway is fundamental to the development and progression of many malignancies. Upon binding its ligands, primarily IGF-1 and IGF-2, the receptor undergoes autophosphorylation on key tyrosine residues within its kinase domain.[1] This activation initiates downstream signaling cascades, principally the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/MAPK pathways, which drive cell proliferation and protect against apoptosis.[1]

Given its central role, inhibiting IGF-1R is a rational anticancer strategy. Early efforts focused on ATP-competitive tyrosine kinase inhibitors (TKIs). However, the ATP-binding sites of IGF-1R and the IR are virtually identical, making selective inhibition with this class of molecules exceedingly difficult.[2][3][4] This led to the search for non-ATP-competitive inhibitors that could interfere with receptor activation at the substrate level, offering a promising avenue for achieving selectivity and avoiding diabetogenic side effects.[2][3][5]

Discovery: From Plant Alkaloids to a Selective Inhibitor

This compound was identified through investigations into cyclolignans, a class of natural compounds.[2][3] Its parent compound, podophyllotoxin (PPT), was known for its antineoplastic properties, but its clinical use was hampered by high toxicity, largely attributed to its potent interaction with β-tubulin, leading to mitotic arrest.[5]

This compound (PPP) is the cis-conformation stereoisomer of the trans-conformation podophyllotoxin.[6] Initial studies revealed that unlike its epimer, PPP was significantly less toxic and, remarkably, exhibited potent and selective inhibition of IGF-1R tyrosine phosphorylation.[2][3][5] It was found to block IGF-1R autophosphorylation without competing with ATP, suggesting a novel, non-competitive mechanism of action that spares the highly homologous Insulin Receptor.[2][7]

Mechanism of Action: A Dual-Pronged Attack

Subsequent research has revealed that PPP's anticancer effects stem from two distinct, yet complementary, mechanisms.

IGF-1R-Dependent Pathway Inhibition

The primary described mechanism is the direct inhibition of IGF-1R. PPP prevents the autophosphorylation of the receptor's kinase domain at the substrate level, specifically targeting residues like Tyr1136 in the activation loop.[7] This blockade prevents the recruitment and phosphorylation of downstream effector proteins, effectively shutting down the pro-survival PI3K/Akt and pro-proliferation MAPK/Erk signaling cascades.[2][8][9] This targeted inhibition leads to cell growth arrest and the induction of apoptosis in IGF-1R-positive cancer cells.[2][8]

Figure 1: IGF-1R signaling pathway and the inhibitory action of this compound (PPP).

IGF-1R-Independent Microtubule Destabilization

More recent studies have uncovered a second, IGF-1R-independent mechanism. PPP was shown to interfere with microtubule dynamics, leading to a pro-metaphase mitotic arrest and subsequent mitotic catastrophe in cancer cells.[10] This effect was observed even in cells lacking IGF-1R, indicating a separate mode of action.[10] While PPP's affinity for tubulin is much lower than that of its stereoisomer podophyllotoxin, its ability to depolymerize microtubules at cytotoxic concentrations contributes significantly to its anticancer profile.[11][12][13] This dual-action model explains PPP's robust efficacy across a range of tumor types.

Figure 2: The dual mechanism of action of this compound.

Quantitative Analysis of Efficacy

The potency of this compound has been quantified across various biochemical and cell-based assays.

Table 1: In Vitro Inhibitory Potency of this compound

| Target / Cell Line | Assay Type | IC50 Value | Reference |

| IGF-1R Kinase | Tyrosine Kinase Assay | 1 nM | [8][14] |

| Uveal Melanoma (OCM-1, OCM-3, etc.) | Cell Viability (XTT) | < 50 nM | [15][16] |

| Rhabdomyosarcoma (RH30, RD) | Cell Proliferation | ~100 nM | [9] |

| Nasopharyngeal Carcinoma (CNE-2) | Cell Proliferation | ≤ 500 nM (48h) | [17] |

| Lung Carcinoma (A-549) | Cytotoxicity Assay | 60 nM | [8] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Cell Line | Animal Model | Dosage & Route | Outcome | Reference |

| Ewing's Sarcoma, Prostate | ES-1, PC3 | SCID Mice | 20 mg/kg/12h, i.p. | Complete tumor regression | [8][14] |

| Rhabdomyosarcoma | RH30 | SCID Mice | 40 mg/kg/24h, i.p. | Significant tumor growth inhibition | [9] |

| Uveal Melanoma | OCM-3, OCM-8 | SCID Mice | 3.2 mg/day, oral | Total growth inhibition | [15][18] |

Key Experimental Protocols

The characterization of PPP relied on a series of well-defined experimental procedures. Detailed methodologies are provided below.

In Vitro IGF-1R Tyrosine Kinase Assay

This assay directly measures the ability of PPP to inhibit IGF-1R-catalyzed substrate phosphorylation.

-

Principle: A sandwich ELISA format is used to capture the IGF-1R enzyme, which is then exposed to the inhibitor before the kinase reaction is initiated with ATP. Phosphorylation of a generic substrate is quantified colorimetrically.

-

Protocol:

-

Plate Coating: 96-well plates are coated overnight at 4°C with 1 µ g/well of an antibody specific to the IGF-1R β-subunit.

-

Blocking: Plates are washed and blocked for 1 hour with 1% BSA in PBS-Tween to prevent non-specific binding.

-

Enzyme Loading: 80 µ g/well of total protein lysate from IGF-1R-expressing cells (e.g., P6 cell line) is added to the wells and incubated. Lysate from IGF-1R-negative cells (e.g., R- cells) is used as a negative control.[8]

-

Inhibitor Treatment: Wells are washed, and PPP (at various concentrations) is added in a kinase buffer (50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄) without ATP. The plate is incubated for 30 minutes at room temperature.[8]

-

Kinase Reaction: The reaction is initiated by adding ATP and a poly(Glu, Tyr) substrate.

-

Detection: After incubation, the phosphorylated substrate is detected using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody (e.g., clone PT-66).[8]

-

Quantification: A chromogenic HRP substrate (e.g., O-phenylenediamine dihydrochloride) is added, and the color development is measured spectrophotometrically. IC50 values are calculated from the dose-response curve.[8]

-

Figure 3: Experimental workflow for the in vitro IGF-1R Tyrosine Kinase Assay.

Cell Viability (XTT) Assay

This assay assesses the effect of PPP on the metabolic activity of cultured cancer cells as an indicator of cell viability.

-

Principle: The yellow tetrazolium salt XTT is reduced to a soluble orange formazan dye by the mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[19][20]

-

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium and allowed to adhere overnight.[20]

-

Compound Treatment: The medium is replaced with fresh medium containing various concentrations of PPP or vehicle control (DMSO). Plates are incubated for a specified period (e.g., 48-72 hours).[1]

-

Reagent Preparation: Immediately before use, the XTT labeling reagent is mixed with the electron-coupling reagent according to the manufacturer's instructions to prepare the XTT working solution.[19][21]

-

Labeling: 50 µL of the XTT working solution is added to each well.[19]

-

Incubation: The plate is incubated for 2-4 hours at 37°C to allow for formazan development.

-

Measurement: The absorbance of the orange formazan product is measured at ~475 nm using a microplate reader. A reference wavelength of ~660 nm is used to correct for non-specific background readings.[1][21]

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Western Blotting for IGF-1R Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of IGF-1R and its downstream targets.

-

Principle: Proteins from cell or tumor lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the target proteins (e.g., total IGF-1R, phospho-IGF-1R, total Akt, phospho-Akt).

-

Protocol:

-

Sample Preparation: Cells are treated with PPP as required. Cell or tumor tissue lysates are prepared in a suitable lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.[11]

-

Immunoprecipitation (for p-IGF-1R): For low-abundance proteins like phosphorylated receptors, 1 mg of total protein is incubated with an anti-IGF-1Rβ antibody. The resulting immunocomplexes are captured using Protein A/G agarose beads.[11]

-

SDS-PAGE and Transfer: Equal amounts of protein (or the entire immunoprecipitate) are loaded and separated on a polyacrylamide gel. The proteins are then transferred to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: The membrane is blocked in 5% non-fat milk or BSA for 1 hour. It is then incubated overnight at 4°C with a primary antibody targeting the protein of interest (e.g., anti-p-IGF-1R, anti-p-Akt).

-

Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour. The signal is visualized using an enhanced chemiluminescence (ECL) substrate. Loading controls (e.g., β-actin or total protein levels) are used to ensure equal protein loading.

-

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of PPP in a living organism.

-

Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with PPP, and tumor growth is monitored over time.

-

Protocol:

-

Animal Model: Severe combined immunodeficient (SCID) or nude mice are typically used to prevent rejection of the human tumor cells.[18]

-

Cell Implantation: A suspension of human tumor cells (e.g., 5-10 x 10⁶ cells in saline) is injected subcutaneously or orthotopically into the mice.[9][18]

-

Tumor Establishment: Mice are monitored until tumors become palpable and reach a predetermined size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into control and treatment groups. PPP is administered via a specified route, such as intraperitoneal (i.p.) injection (e.g., 20-40 mg/kg daily or twice daily) or oral administration (e.g., mixed with food).[9][18] The control group receives a vehicle solution (e.g., DMSO in saline).[9]

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = (width)² x length / 2). Animal weight and overall health are also monitored.

-

Endpoint and Analysis: The experiment is terminated when tumors in the control group reach a maximum allowable size. Tumors are then excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).[15][18]

-

Selectivity Profile

A key feature of this compound is its remarkable selectivity for IGF-1R over the Insulin Receptor. In vitro kinase assays demonstrated that PPP efficiently inhibits IGF-1R without affecting IR phosphorylation.[2][8] Furthermore, it showed no inhibitory activity against a panel of other tyrosine kinase receptors, including FGF-R, PDGF-R, and EGF-R, highlighting its specific mode of action.[8] This selectivity is crucial for its favorable safety profile, particularly the absence of hyperglycemia, a common and dose-limiting side effect of non-selective IGF-1R/IR inhibitors.[18]

Conclusion and Future Directions

The discovery of this compound marked a significant milestone in the development of targeted cancer therapies. It demonstrated that selective inhibition of IGF-1R is achievable through a non-ATP-competitive mechanism, circumventing the challenges posed by the high homology between IGF-1R and the IR. Its unique dual mechanism of action—combining direct IGF-1R pathway blockade with microtubule destabilization—provides a powerful, multi-faceted attack on cancer cell proliferation and survival. The extensive preclinical data, supported by the detailed experimental protocols outlined in this guide, have established PPP as a valuable lead compound and a critical tool for investigating the complexities of IGF-1R signaling in cancer. Future research may focus on leveraging its unique properties to overcome resistance to other therapies and exploring its potential in combination regimens.

References

- 1. abcam.cn [abcam.cn]

- 2. Cyclolignans as inhibitors of the insulin-like growth factor-1 receptor and malignant cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclolignans as inhibitors of the insulin-like growth factor-1 receptor and malignant cell growth (2004) | Ada Girnita | 389 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. IGF-1 receptor (IGF-1R) tyrosine kinase inhibitor cyclolignan PPP inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Microtubules and axoplasmic transport. Inhibition of transport by podophyllotoxin: an interaction with microtubule protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microtubules and axoplasmic transport. Inhibition of transport by podophyllotoxin: an interaction with microtubule protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Oral this compound (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. This compound inhibits tumor growth of human nasopharyngeal carcinoma in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. merckmillipore.com [merckmillipore.com]

- 20. home.sandiego.edu [home.sandiego.edu]

- 21. documents.thermofisher.com [documents.thermofisher.com]

Picropodophyllin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picropodophyllin (PPP) is a potent anti-cancer agent that has demonstrated significant efficacy in a variety of preclinical cancer models. Initially identified as a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), subsequent research has unveiled a dual mechanism of action that also involves the disruption of microtubule dynamics. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its anti-neoplastic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanisms of Action

This compound's anti-cancer activity stems from two primary, and potentially interconnected, mechanisms:

-

Inhibition of the IGF-1R Signaling Pathway: this compound was first characterized as a highly selective and potent inhibitor of the IGF-1R tyrosine kinase.[1][2] It effectively blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream pro-survival and proliferative signaling cascades, most notably the PI3K/Akt/mTOR and Ras/MAPK pathways.[3][4] This inhibition leads to decreased cell proliferation, survival, and can overcome resistance to conventional chemotherapy.[4]

-

Microtubule Destabilization: More recent studies have revealed an IGF-1R-independent mechanism of action involving the disruption of microtubule polymerization.[5][6] This activity leads to a pro-metaphase arrest in the cell cycle, the formation of monopolar spindles, and ultimately, mitotic catastrophe and cell death.[5][6] This effect on microtubules is observed at concentrations similar to those required for IGF-1R inhibition and contributes significantly to the cytotoxic effects of the compound.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A-549 | Non-Small Cell Lung Cancer | 0.06 | [2] |

| P-388 | Leukemia | 0.06 | [2] |

| HT-29 | Colon Carcinoma | 0.06 | [2] |

| OCM-1 | Uveal Melanoma | < 0.05 | [7] |

| OCM-3 | Uveal Melanoma | < 0.05 | [7] |

| OCM-8 | Uveal Melanoma | < 0.05 | [7] |

| 92-1 | Uveal Melanoma | < 0.05 | [7] |

| RH30 | Rhabdomyosarcoma | ~0.1 (effective concentration) | [8] |

| RD | Rhabdomyosarcoma | ~0.1 (effective concentration) | [8] |

| HCT116 | Colorectal Cancer | Not specified, used at 1 µM | [9] |

| HCT116-R (Oxaliplatin-Resistant) | Colorectal Cancer | Not specified, used at 1 µM | [9] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Cancer Type | PPP Concentration (µM) | Duration (h) | % Change in G2/M Phase | Reference |

| 231Br | Breast Cancer Brain Metastasis | 1 µg/mL (~2.4 µM) | 48 | +86% | [10] |

| BT474Br3 | Breast Cancer Brain Metastasis | 1 µg/mL (~2.4 µM) | 48 | +35% | [10] |

| DU145 | Prostate Cancer | 0.6, 0.8, 1.0 | 24 | Significant increase | [5] |

| LNCaP | Prostate Cancer | 0.6, 0.8, 1.0 | 24 | Significant increase | [5] |

| 211H/PEM | Pemetrexed-Resistant Mesothelioma | 0.6 | 48 | Increase in Sub-G1 and G2/M | [11] |

Table 3: Induction of Apoptosis by this compound

| Cell Line | Cancer Type | PPP Concentration (µM) | Duration (h) | % Apoptotic Cells (Treated vs. Control) | Reference |

| DU145 | Prostate Cancer | 1.0 | 24 | 18.33% vs. 6.86% | [5] |

| LNCaP | Prostate Cancer | 1.0 | 24 | 13.10% vs. 4.90% | [5] |

| RH30 | Rhabdomyosarcoma | ≥ 2.0 | 24 | Massive apoptosis | [8] |

| HCC827GR | Gefitinib-Resistant NSCLC | 0.4 | Not specified | 36.3% total apoptosis | [12] |

Signaling Pathways and Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Figure 1: The IGF-1R signaling pathway and its inhibition by this compound.

Figure 2: this compound-induced microtubule destabilization leading to mitotic catastrophe.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound (PPP) stock solution (e.g., in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest PPP concentration) and a blank (medium only).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Western Blot Analysis of Protein Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation status of IGF-1R and downstream signaling proteins like Akt and Erk.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to attach. Treat with this compound at the desired concentrations and for the specified times.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge to obtain a cell pellet.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for investigating this compound's effects.

Figure 3: A typical in vitro workflow for characterizing the anti-cancer effects of this compound.

Figure 4: A generalized workflow for an in vivo tumor xenograft study with this compound.

Conclusion

This compound is a promising anti-cancer agent with a well-defined dual mechanism of action targeting both the IGF-1R signaling pathway and microtubule dynamics. This multifaceted approach contributes to its potent cytotoxic effects across a broad range of cancer cell types. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against cancer. Further research is warranted to explore synergistic combinations with other chemotherapeutic agents and to fully elucidate the interplay between its two primary mechanisms of action in different cancer contexts.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insulin-like growth factor-I receptor tyrosine kinase inhibitor cyclolignan this compound inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. rsc.org [rsc.org]

- 7. Oral this compound (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - Sun - Translational Lung Cancer Research [tlcr.amegroups.org]

- 12. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PMC [pmc.ncbi.nlm.nih.gov]

Picropodophyllin: A Technical Guide to the Inhibition of the IGF-1R/Akt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of picropodophyllin (PPP), a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). It details the molecular mechanisms through which this compound disrupts the critical IGF-1R/Akt signaling cascade, a pathway frequently dysregulated in various cancers. This document summarizes key quantitative data, provides detailed experimental protocols for studying this inhibition, and includes visualizations of the signaling pathways and experimental workflows to support research and development efforts in oncology.

Introduction: The IGF-1R/Akt Signaling Axis and this compound

The Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway is a crucial mediator of cellular growth, proliferation, differentiation, and survival.[1][2] Its activation by ligands, primarily IGF-1 and IGF-2, triggers a cascade of intracellular events, with the PI3K/Akt pathway being a major downstream effector.[3][4][5] Dysregulation of the IGF-1R/Akt axis is a hallmark of many malignancies, promoting tumorigenesis, metastasis, and resistance to therapy.[1][2] Consequently, IGF-1R has emerged as a promising target for cancer treatment.[1][6]

This compound (PPP), a cyclolignan, is a potent and selective inhibitor of IGF-1R.[6][7][8] It has demonstrated significant anti-tumor effects in a variety of cancer models by inducing apoptosis and cell cycle arrest.[3][6] This guide focuses on the specific mechanism of IGF-1R/Akt pathway inhibition by this compound.

Mechanism of Action: this compound's Inhibition of IGF-1R and Downstream Signaling

This compound exerts its anti-neoplastic effects by directly targeting the IGF-1R, thereby blocking the activation of its downstream signaling pathways, most notably the PI3K/Akt pathway.[3][9][10] The mechanism can be broken down into the following key steps:

-

Inhibition of IGF-1R Autophosphorylation: Upon ligand binding, IGF-1R undergoes autophosphorylation on specific tyrosine residues within its kinase domain, which is the critical initial step for signal transduction.[4][11] this compound directly inhibits this IGF-1-stimulated autophosphorylation of IGF-1R.[6][7][12]

-

Downregulation of IGF-1R Expression: In addition to inhibiting its kinase activity, this compound has been shown to downregulate the total protein levels of IGF-1R.[1] This effect may involve the E3 ligase MDM2 and the adaptor molecule beta-arrestin1, which can mediate the ubiquitination and subsequent degradation of the receptor.[1]

-

Suppression of Akt Phosphorylation: The activated IGF-1R recruits and phosphorylates insulin receptor substrate (IRS) proteins, which in turn activate Phosphoinositide 3-kinase (PI3K).[4][13] PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the recruitment and activation of Akt (also known as Protein Kinase B) through phosphorylation at Serine 473 and Threonine 308.[4] By preventing the initial IGF-1R phosphorylation, this compound effectively blocks the downstream phosphorylation and activation of Akt.[6][7][8][14]

-

Induction of Apoptosis and Cell Cycle Arrest: The inhibition of the pro-survival Akt pathway is a key mechanism through which this compound induces apoptosis in cancer cells.[3] The inactivation of Akt leads to the de-repression of pro-apoptotic proteins and can also influence cell cycle progression, often leading to arrest in the G2/M phase.[6][10] Some studies also suggest that this compound can induce apoptosis through the generation of reactive oxygen species (ROS).[9][10][15]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory concentration (IC50) is a critical measure of a drug's potency. This compound exhibits high potency against IGF-1R and various cancer cell lines.

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| IGF-1R | In vitro kinase assay | 1 nM | [7] |

| A549 (Lung Carcinoma) | Cell viability assay | ~6 µM | [12] |

| HCT116 (Colorectal Carcinoma) | Cell viability assay | Not specified, but effective at 1 µM | [16] |

| DU145 & LNCaP (Prostate Cancer) | Cell viability assay | Dose-dependent inhibition observed | |

| A673 & SK-ES-1 (Ewing's Sarcoma) | Cell viability assay | Dose- and time-dependent inhibition | [8] |

| RH30 & RD (Rhabdomyosarcoma) | Cell viability assay | Effective at 0.1 µM after 72h | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the inhibitory effects of this compound on the IGF-1R/Akt signaling pathway.

Western Blotting for Phosphorylation Analysis

This protocol is for assessing the phosphorylation status of IGF-1R and Akt in response to this compound treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IGF-1R, anti-total-IGF-1R, anti-phospho-Akt (Ser473), anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with desired concentrations of this compound for the specified duration. Include a vehicle-treated control. Stimulate with IGF-1 for a short period (e.g., 5-15 minutes) before harvesting to induce pathway activation.[6]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and separate proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vitro Kinase Assay for IGF-1R

This assay directly measures the ability of this compound to inhibit the kinase activity of IGF-1R.

Materials:

-

Recombinant human IGF-1R

-

Kinase buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄)[7]

-

Substrate (e.g., a synthetic peptide or poly(Glu, Tyr))

-

[γ-³³P]ATP or an antibody-based detection system (e.g., ELISA, TR-FRET)[7][17]

-

This compound at various concentrations

-

96-well plates

Procedure (based on ELISA):

-

Plate Coating: Coat a 96-well plate with an antibody against the IGF-1R β-subunit overnight at 4°C.[7]

-

Blocking: Block the plate with 1% BSA in PBS-Tween for 1 hour.[7]

-

Enzyme Addition: Add immunoprecipitated or recombinant IGF-1R to the wells.

-

Inhibitor Addition: Add different concentrations of this compound in kinase buffer without ATP and incubate for 30 minutes at room temperature.[7]

-

Kinase Reaction Initiation: Start the reaction by adding ATP.[7]

-

Detection: After incubation, detect the phosphorylated substrate using a phosphotyrosine-specific monoclonal antibody conjugated to horseradish peroxidase (HRP).[7]

-

Signal Quantification: Add a chromogenic substrate (e.g., O-phenylenediamine dihydrochloride) and measure the absorbance using a plate reader.[7]

-

IC50 Calculation: Determine the IC50 value of this compound by plotting the inhibition of kinase activity against the inhibitor concentration.[7]

MTT Cell Viability Assay

This colorimetric assay assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.[18][19]

Materials:

-

Cells to be tested

-

96-well plates

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[20]

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[8] Include untreated and vehicle-treated controls.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[20]

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[18]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control and plot the results to determine the IC50 value.

Conclusion

This compound is a highly specific and potent inhibitor of the IGF-1R/Akt signaling pathway. Its ability to block IGF-1R autophosphorylation, leading to the suppression of downstream Akt activation, provides a strong rationale for its investigation as an anti-cancer therapeutic. The methodologies outlined in this guide offer a robust framework for researchers and drug development professionals to further explore the anti-neoplastic properties of this compound and other IGF-1R inhibitors. The continued investigation into this signaling axis is crucial for the development of novel and effective cancer treatments.

References

- 1. This compound induces downregulation of the insulin-like growth factor 1 receptor: potential mechanistic involvement of Mdm2 and beta-arrestin1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Insulin-Like Growth Factor-I Receptor Inhibitor Picropodophyl...: Ingenta Connect [ingentaconnect.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound inhibits the growth of Ewing's sarcoma cells through the insulin‑like growth factor‑1 receptor/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. This compound Inhibits the Proliferation of Human Prostate Cancer DU145 and LNCaP Cells via ROS Production and PI3K/AKT Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. This compound, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. broadpharm.com [broadpharm.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Picropodophyllin: A Technical Guide for Researchers

An In-depth Examination of a Potent Insulin-like Growth Factor-1 Receptor Inhibitor

This technical guide provides a comprehensive overview of picropodophyllin (PPP), a cyclolignan with significant potential in oncological research. Addressed to researchers, scientists, and drug development professionals, this document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols.

Core Properties of this compound

This compound is a small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R).[1][2] It is a stereoisomer of podophyllotoxin.[1]

| Property | Value | Reference |

| CAS Number | 477-47-4 | --INVALID-LINK-- |

| Molecular Weight | 414.41 g/mol | --INVALID-LINK-- |

| Molecular Formula | C₂₂H₂₂O₈ | --INVALID-LINK-- |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the potent and selective inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R), with a reported IC50 of 1 nM.[3][4] This inhibition is non-competitive with ATP and is thought to occur at the substrate level, preventing autophosphorylation of the receptor.[5] The IGF-1R signaling pathway is crucial for the growth and survival of many cancer cells, and its inhibition by this compound leads to the suppression of tumor cell proliferation and the induction of apoptosis.[2][6]

Upon binding of its ligand, IGF-1, the IGF-1R undergoes autophosphorylation, which in turn activates downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways.[7] this compound effectively blocks these downstream effects by inhibiting the initial receptor phosphorylation.[3]

Beyond its effects on IGF-1R, this compound has also been shown to induce mitotic arrest and catastrophe by depolymerizing microtubules.[6][8] This action appears to be independent of its IGF-1R inhibitory activity.[6]

Below are diagrams illustrating the IGF-1R signaling pathway and the experimental workflow for assessing this compound's activity.

Caption: IGF-1R Signaling Pathway and its inhibition by this compound.

Caption: A typical experimental workflow to evaluate this compound.

Quantitative Data: In Vitro Efficacy

This compound has demonstrated potent cytotoxic and growth-inhibitory effects across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Uveal Melanoma (OCM-1, OCM-3, OCM-8, 92-1) | Uveal Melanoma | < 0.05 | --INVALID-LINK-- |

| Rhabdomyosarcoma (RH30, RD) | Rhabdomyosarcoma | ~ 0.1 | --INVALID-LINK-- |

| Colorectal Cancer (HCT116) | Colorectal Cancer | 1 (non-toxic) | --INVALID-LINK-- |

| Oxaliplatin-Resistant Colorectal Cancer (HCT116-R) | Colorectal Cancer | 1 (non-toxic) | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the study of this compound.

Cell Viability Assays

-

Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

-

XTT Assay:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for the desired duration (e.g., 48 hours).[9]

-

Add the XTT reagent to each well.

-

Incubate the plate to allow for the conversion of the tetrazolium salt to a formazan product by metabolically active cells.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Resazurin-based Assay:

-

Follow steps 1 and 2 as in the XTT assay.

-

Add the resazurin solution to each well.

-

Incubate to allow viable cells to reduce resazurin to the fluorescent resorufin.

-

Measure the fluorescence with a microplate reader.[7]

-

Kinase Assays

-

Principle: These assays quantify the activity of a specific kinase, in this case, IGF-1R.

-

ELISA-based Kinase Assay:

-

Coat a 96-well plate with an antibody specific for the IGF-1R β-subunit.[3]

-

Lyse cells and add the protein lysate to the coated wells.

-

Add this compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Detect the level of substrate phosphorylation using a phosphotyrosine-specific antibody conjugated to an enzyme (e.g., HRP).

-

Add a chromogenic substrate and measure the absorbance to quantify kinase activity.[3]

-

Western Blotting

-

Principle: This technique is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status.

-

Protocol:

-

Treat cells with this compound and/or IGF-1.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total IGF-1R, phosphorylated IGF-1R, total Akt, phosphorylated Akt).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.[10]

-

In Vivo Xenograft Studies

-

Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Protocol:

-

Inject human cancer cells subcutaneously into immunocompromised mice (e.g., SCID mice).[10]

-

Allow the tumors to reach a palpable size.

-

Administer this compound to the mice, typically orally or via intraperitoneal injection.[3][10]

-

Monitor tumor volume and the general health of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).[10]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

Picropodophyllin in DMSO: A Technical Guide to Solubility, Stability, and Experimental Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of picropodophyllin (PPP), a potent inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), when dissolved in dimethyl sulfoxide (DMSO).[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to facilitate the effective use of this compound in a laboratory setting.

Executive Summary

This compound is a cyclolignan that has garnered significant attention for its anti-cancer properties, primarily through the inhibition of the IGF-1R signaling pathway.[1][3][4] Due to its poor aqueous solubility, DMSO is the solvent of choice for in vitro studies.[1][5][6] Understanding the nuances of its solubility, stability in DMSO, and appropriate handling procedures is critical for obtaining reproducible and reliable experimental results. This guide consolidates key technical data and methodologies to that end.

Solubility in DMSO

This compound exhibits high solubility in DMSO. However, it is crucial to use anhydrous or fresh DMSO, as the presence of moisture can significantly reduce its solubility.[5]

Table 1: Solubility of this compound

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | ~83 mg/mL | ~200.28 mM | Use of fresh, anhydrous DMSO is recommended as moisture can decrease solubility. Gentle warming in a 50°C water bath can aid dissolution.[5][7] |

| Ethanol | ~1.5 mg/mL | ~3.61 mM | Warming may be required to achieve dissolution.[5][7] |

| Water | Insoluble | N/A | [5][7] |

Stability and Storage of this compound Solutions

Proper storage of both the solid compound and DMSO stock solutions is essential to maintain the chemical integrity and biological activity of this compound. The compound is reported to be sensitive to light.[6][8]

Table 2: Storage Recommendations for this compound

| Form | Storage Temperature | Duration | Key Recommendations |

| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed, light-protected (e.g., amber) vial in a desiccated environment.[5][6][9] |

| DMSO Stock Solution | -80°C | Up to 1 year | Aliquot into single-use volumes to prevent repeated freeze-thaw cycles.[5][6][9] |

| DMSO Stock Solution | -20°C | Up to 1-6 months | Aliquot into single-use volumes to avoid freeze-thaw cycles.[5][9] |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of IGF-1R tyrosine kinase activity.[5][10] This interference triggers a cascade of downstream effects, ultimately leading to reduced cell proliferation and apoptosis in cancer cells. It also has a noted IGF-1R-independent mechanism involving microtubule destabilization.[1][4]

IGF-1R Dependent Pathway

Upon binding its ligand (IGF-1), the IGF-1R autophosphorylates, activating downstream signaling cascades crucial for cell survival and proliferation, notably the PI3K/Akt and Ras/MAPK pathways.[10][11] this compound inhibits this initial phosphorylation, effectively blocking these pro-survival signals.[1][5] Furthermore, studies have shown that this compound can induce the downregulation and degradation of the IGF-1R protein itself.[12][13]

IGF-1R Independent Pathway

Recent studies have revealed that this compound can also induce a G2/M phase cell cycle arrest and mitotic catastrophe independent of its effects on IGF-1R.[4][14] This is achieved by interfering with microtubule dynamics, leading to the depolymerization of microtubules and the formation of monopolar mitotic spindles.[1][4]

Experimental Protocols

The following section details standardized protocols for the preparation and use of this compound in common in vitro assays.

Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the preparation of a concentrated stock solution for subsequent dilution in cell culture media.

Methodology:

-

Acclimatization: Allow the vial of solid this compound (MW: 414.41 g/mol ) to equilibrate to room temperature before opening to prevent condensation.[6]

-

Weighing: Using an analytical balance, accurately weigh 4.14 mg of the compound and transfer it to a sterile microcentrifuge tube.[6]

-

Dissolution: Add 1.0 mL of fresh, anhydrous DMSO to the tube.[6]

-

Mixing: Vortex or sonicate the mixture until the powder is completely dissolved. Gentle warming (e.g., 50°C water bath) can be applied if necessary to aid dissolution.[6][7]

-

Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly-sealed vials. Label each vial clearly and store at -80°C for long-term stability.[6]

Cell Viability Assay (XTT-Based)

This protocol provides a method to assess the effect of this compound on the metabolic activity of viable cells.